(R)-1-Aminobutan-2-ol hydrochloride
Description
Its structure consists of a four-carbon chain with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2, with the (R)-configuration at the chiral center. This compound is a salt form, enhancing its solubility in polar solvents compared to the free base.
Properties
Molecular Formula |
C4H12ClNO |
|---|---|
Molecular Weight |
125.60 g/mol |
IUPAC Name |
(2R)-1-aminobutan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(6)3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1 |
InChI Key |
UBCLDPPFFXVCKL-PGMHMLKASA-N |
Isomeric SMILES |
CC[C@H](CN)O.Cl |
Canonical SMILES |
CCC(CN)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Aminobutan-2-ol hydrochloride typically involves the reduction of ®-1-Aminobutan-2-one using a suitable reducing agent. One common method is the catalytic hydrogenation of the ketone in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of ®-1-Aminobutan-2-ol hydrochloride may involve more scalable and cost-effective methods. One such method includes the use of enzymatic reduction, where specific enzymes catalyze the reduction of the ketone to the desired amine. This approach offers advantages in terms of selectivity and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
®-1-Aminobutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-Aminobutan-2-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of ®-1-Aminobutan-2-amine.
Substitution: The hydroxyl group in ®-1-Aminobutan-2-ol hydrochloride can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in anhydrous conditions.
Major Products Formed
Oxidation: ®-1-Aminobutan-2-one.
Reduction: ®-1-Aminobutan-2-amine.
Substitution: ®-1-Chlorobutan-2-ol.
Scientific Research Applications
®-1-Aminobutan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic effects, including its use in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of ®-1-Aminobutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with enzymes involved in neurotransmitter synthesis or degradation, affecting the levels of neurotransmitters in the brain. Additionally, its chiral nature allows for selective interactions with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares (R)-1-Aminobutan-2-ol hydrochloride with key analogs:
Key Observations :
- Stereochemistry: Ethambutol’s efficacy relies on the (R,R)-configuration of its 2-aminobutanol moiety, underscoring the importance of chirality in biological activity . In contrast, (R)-1-Aminobutan-2-ol’s applications may focus on asymmetric synthesis due to its chiral center.
- Backbone Modifications: Introducing unsaturation (e.g., (R)-2-Aminobut-3-en-1-ol) reduces stability, requiring inert storage conditions .
Analytical and Pharmacological Comparisons
Analytical Techniques
- Thin-Layer Chromatography (TLC): The International Pharmacopoeia specifies TLC for detecting 2-aminobutanol impurities in ethambutol hydrochloride, using triketohydrindene/cadmium spray to visualize spots. This method ensures enantiomeric purity, critical for drug safety .
- UV and FTIR Spectroscopy: Lecarnidipine hydrochloride’s UV calibration curve () and FTIR spectra highlight methodologies applicable to amino alcohol hydrochlorides for quantification and structural confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
